3-(Formylamino)-1H-pyrazole-4-carboxamide

Catalog No.
S828154
CAS No.
22407-20-1
M.F
C5H6N4O2
M. Wt
154.129
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Formylamino)-1H-pyrazole-4-carboxamide

CAS Number

22407-20-1

Product Name

3-(Formylamino)-1H-pyrazole-4-carboxamide

IUPAC Name

5-formamido-1H-pyrazole-4-carboxamide

Molecular Formula

C5H6N4O2

Molecular Weight

154.129

InChI

InChI=1S/C5H6N4O2/c6-4(11)3-1-8-9-5(3)7-2-10/h1-2H,(H2,6,11)(H2,7,8,9,10)

InChI Key

MKVXRGIJTKYXPR-UHFFFAOYSA-N

SMILES

C1=NNC(=C1C(=O)N)NC=O

Synonyms

3-Formamidopyrazole-4-carboxamide; Allopurinol Impurity B; USP Allopurinol Related Compound B;

3-(Formylamino)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C6H7N3O2 and a molecular weight of approximately 154.13 g/mol. It is characterized by a white solid form and has a melting point of about 76.5 °C. The compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, along with a formylamino group and a carboxamide functional group, contributing to its unique chemical properties and potential biological activities .

Identity and Availability

5-Formylamino-1H-pyrazole-4-carboxamide (5-FAP) is a heterocyclic molecule with the chemical formula C5H6N4O2. It is also known by several synonyms, including 3-(Formylamino)-1H-pyrazole-4-carboxamide and Allopurinol Impurity B []. 5-FAP can be obtained from commercial suppliers like LGC Standards [].

Significance as an Allopurinol Impurity

The primary research interest in 5-FAP stems from its presence as an impurity in the gout medication allopurinol []. Allopurinol is a widely used drug that helps manage gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production. The presence of impurities in medications can potentially affect their safety and efficacy. Therefore, research efforts are directed towards understanding the formation and minimizing the levels of 5-FAP during allopurinol synthesis [].

Due to its functional groups:

  • Condensation Reactions: The formyl group can react with amines to form imines or can undergo further reactions to yield substituted pyrazoles.
  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Reduction: The compound can also undergo reduction reactions, converting the formyl group into an alcohol or amine.

These reactions highlight the versatility of 3-(Formylamino)-1H-pyrazole-4-carboxamide in synthetic organic chemistry.

Research indicates that 3-(Formylamino)-1H-pyrazole-4-carboxamide exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes related to inflammatory processes. Additionally, its structural similarity to other bioactive compounds suggests potential applications in drug development, particularly in the treatment of conditions like gout and other inflammatory diseases .

The synthesis of 3-(Formylamino)-1H-pyrazole-4-carboxamide typically involves several steps:

  • Formation of Pyrazole Ring: The initial step often includes the reaction of hydrazine with appropriate carbonyl compounds to form the pyrazole structure.
  • Introduction of Formyl Group: This can be achieved through formylation reactions, where formic acid or other aldehydes are used.
  • Carboxamide Formation: The final step involves converting a carboxylic acid precursor into the carboxamide using ammonium hydroxide or other amines.

These methods can vary based on the desired purity and yield of the final product .

3-(Formylamino)-1H-pyrazole-4-carboxamide has several applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential lead compound for new anti-inflammatory drugs.
  • Research: It serves as a biochemical tool for proteomics studies, aiding in the understanding of protein interactions and functions .
  • Chemical Synthesis: Its unique functional groups make it useful in organic synthesis for developing more complex molecules.

Studies on interaction profiles of 3-(Formylamino)-1H-pyrazole-4-carboxamide have revealed its potential interactions with various biological targets. These include enzyme inhibition studies where it may act as a competitive inhibitor against certain enzymes involved in inflammatory pathways. Furthermore, molecular docking studies suggest that it binds effectively to target proteins, indicating its potential as a scaffold for drug design .

Several compounds share structural similarities with 3-(Formylamino)-1H-pyrazole-4-carboxamide. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
5-(Formylamino)-1H-pyrazole-4-carboxamideC5H6N4O2Similar structure but different substitution pattern
AllopurinolC5H4N4O3Known for its use in treating gout; shares pyrazole core
3-Amino-1H-pyrazole-4-carboxamideC5H6N4O2Exhibits different biological activity patterns

The uniqueness of 3-(Formylamino)-1H-pyrazole-4-carboxamide lies in its specific combination of functional groups that enhance its reactivity and biological profile compared to these similar compounds. Its distinctive ability to inhibit certain enzymes while maintaining stability under physiological conditions makes it a valuable candidate for further research and development .

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Wikipedia

5-formylamino-1H-pyrazole-4-carboxamide

Dates

Modify: 2023-08-15

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